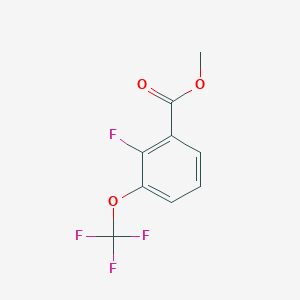

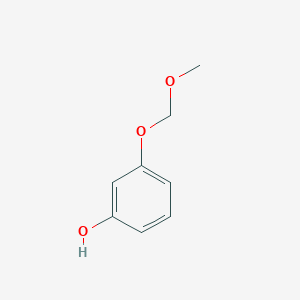

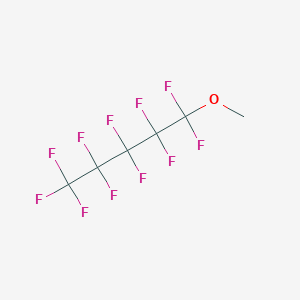

![molecular formula C7H8O3 B3040337 3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one CAS No. 189574-94-5](/img/structure/B3040337.png)

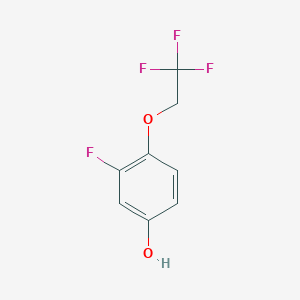

3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one

説明

Synthesis Analysis

The synthesis of this compound involves several steps. One notable route is the preparation of racemic 3,3-dichloro-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one from cyclopentadiene and dichloroacetyl chloride via a cycloaddition process followed by Baeyer-Villiger oxidation. Subsequent resolution of the racemic mixture using optically active phenethylamine (PEA) and a Prins reaction with polyformaldehyde yields (3aR,4S,5R,6aS)-3,3-dichloro-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one . Reduction of the latter with zinc dust affords (3aR,4S,5R,6aS)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one .

Molecular Structure Analysis

The molecular structure of 3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one consists of a five-membered ring with an oxygen atom and a hydroxyl group. The arrangement of atoms within the ring influences its reactivity and physical properties. Further characterization using techniques such as NMR, HPLC, and LC-MS provides insights into its stereochemistry and conformation .

科学的研究の応用

Synthesis of Sesquiterpenes

3-Hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one is a crucial starting material in the synthesis of linear condensed triquinane sesquiterpenes. Efficient methods for synthesizing this compound involve bicyclization of 3-hydroxy-6-heptenoic acids, followed by Baeyer-Villiger oxidation of the bicyclo[3.2.0]hept-3-en-6-one intermediates (Marotta, Righi, & Rosini, 1994).

Chiral Block for Cyclopentanoids Synthesis

The compound serves as a chiral block in the synthesis of cyclopentanoids. Notably, hydroxymethylation of certain bicyclic allylsilanes results in the formation of anti-addition products, which are valuable in cyclopentanoid synthesis (Gimazetdinov, Almukhametov, Loza, & Miftakhov, 2016).

Enantiomerically Pure Triquinanes Synthesis

This compound is also used for the regioselective synthesis of unsaturated Cyclopenta[b]furan-2-ones from (S)-(+)-Carvone, a key step in the synthesis of enantiomerically pure triquinanes (Weinges, Reichert, & Braun, 1994).

Chiral Resolution and Absolute Configuration Determination

The compound is involved in the chiral resolution and determination of the absolute configuration of 2-alkanols. The reaction with various 2-alkanols, under specific conditions, yields a separable diastereomeric mixture, aiding in the estimation of absolute configuration of the 2-alkanols (Nemoto, Tsutsumi, Yuzawa, Peng, Zhong, Xie, Miyoshi, Suzuki, & Shibuya, 2004).

Synthesis of Methyl Substituted Derivatives

The synthesis of methyl-substituted derivatives of this compound has been explored for its applicability in various organic syntheses. Efficient methods have been developed for preparing these derivatives, indicating a broad application in organic chemistry (Marotta, Pagani, Righi, & Rosini, 1994).

Phytotoxic and Antibacterial Activities

A derivative of this compound, (3aS,6aR)-4,5-dimethyl-3,3a,6,6a-tetrahydro-2H-cyclopenta [b]furan-2-one, has shown moderate antibacterial and phytotoxic activities. This suggests potential applications in the development of new antibacterial and phytotoxic agents (Tchoukoua, Ota, Akanuma, Ju, Supratman, Murayama, Koseki, & Shiono, 2017).

Enzymatic Transesterification

The compound has been utilized in enzymatic transesterification processes, particularly in the kinetic resolution of cyclopentanoid building blocks. This indicates its usefulness in enantioselective synthesis, relevant for pharmaceutical and chemical industries (Zanoni, Agnelli, Meriggi, & Vidari, 2001).

特性

IUPAC Name |

3-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-6-4-2-1-3-5(4)10-7(6)9/h1,3-6,8H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTRXPYWDQSASJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(C(=O)O2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。